molecular formula C23H26BrNO5 B1397670 (2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354486-58-0

(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397670
M. Wt: 476.4 g/mol
InChI Key: CDZATIFQQOEFHL-HKUYNNGSSA-N
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Description

“(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the CAS number 1354486-58-0 . It has a molecular weight of 476.36 and a molecular formula of C23H26BrNO5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its boiling point, melting point, solubility, and stability. For “(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid”, the search results do not provide specific information about these properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • Derivative Synthesis : Derivatives of allylglycine, including compounds with tert-butoxycarbonyl (Boc) protection, have been synthesized, leading to the creation of 4-hydroxyproline derivatives through intramolecular reactions. These derivatives include (2S,4S)-4-hydroxyproline benzyl ester and its transformation to lactones, indicating the versatility of these compounds in forming diverse structures (Krishnamurthy et al., 2014).

Asymmetric Synthesis

  • Production of Piperidinedicarboxylic Acid Derivatives : Asymmetric syntheses of specific piperidinecarboxylic acid derivatives, including compounds protected by tert-butoxycarbonyl, have been accomplished. This demonstrates the compound's role in the asymmetric synthesis of biologically relevant molecules (Xue et al., 2002).

Catalysis

  • Platinum-Catalyzed Reactions : Platinum complexes containing chiral ligands, including those with tert-butoxycarbonyl, have been synthesized for use in asymmetric hydroformylation of olefins. This highlights the potential of such compounds in catalytic processes (Stille et al., 1991).

Polymer Synthesis

  • Polyamide Synthesis : Polyamides synthesized from bis(ether-carboxylic acid) or bis(ether amine) derivatives, including those derived from tert-butylcatechol, indicate the role of such compounds in creating new materials with specific properties (Hsiao et al., 2000).

Hydrogenation Reactions

  • Asymmetric Hydrogenation of Acids : The use of tert-butoxycarbonyl protected ligands in asymmetric hydrogenation of certain acid derivatives exemplifies the role of these compounds in selective chemical reactions (Takahashi & Achiwa, 1989).

Enantioselective Synthesis

  • Synthesis of Antihypertensive Agents : The synthesis of certain pyrrolidinecarboxylic acids with tert-butoxycarbonyl protection and their evaluation as antihypertensive agents illustrate the compound's role in medicinal chemistry (Kato et al., 1985).

properties

IUPAC Name

(2S,4S)-4-(4-benzyl-2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO5/c1-23(2,3)30-22(28)25-14-17(13-19(25)21(26)27)29-20-10-9-16(12-18(20)24)11-15-7-5-4-6-8-15/h4-10,12,17,19H,11,13-14H2,1-3H3,(H,26,27)/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZATIFQQOEFHL-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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